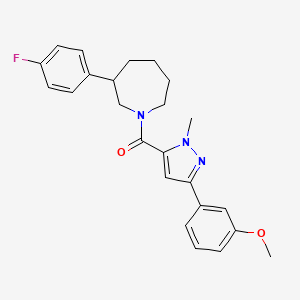

(3-(4-fluorophenyl)azepan-1-yl)(3-(3-methoxyphenyl)-1-methyl-1H-pyrazol-5-yl)methanone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(3-(4-fluorophenyl)azepan-1-yl)(3-(3-methoxyphenyl)-1-methyl-1H-pyrazol-5-yl)methanone is a synthetic organic compound known for its intricate structure, which combines several functional groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (3-(4-fluorophenyl)azepan-1-yl)(3-(3-methoxyphenyl)-1-methyl-1H-pyrazol-5-yl)methanone typically involves multi-step organic synthesis:

Formation of the azepane ring: : Starting from 4-fluorobenzene, various cyclization reactions are employed.

Coupling with 3-(3-methoxyphenyl)-1-methyl-1H-pyrazole: : Using coupling agents like EDCI or DCC under inert conditions.

Industrial Production Methods

Industrial production mirrors lab-scale synthesis but with optimizations for yield and purity:

Continuous flow reactors: : Enhance reaction efficiency.

Catalysis: : Employing catalysts for selective transformation steps.

Analyse Chemischer Reaktionen

Types of Reactions

Oxidation: : The methoxy group and the azepane ring can be targets.

Reduction: : Potentially at the fluorophenyl group.

Substitution: : The methoxy group is a good leaving group under certain conditions.

Common Reagents and Conditions

Oxidation: : Using mCPBA or similar peroxides.

Reduction: : Employing LiAlH4 or other reducing agents.

Substitution: : Halogens or other nucleophiles in presence of base like NaH.

Major Products

Oxidation yields carbonyl derivatives. Reduction and substitution reactions yield various derivatives based on the introduced groups.

Wissenschaftliche Forschungsanwendungen

This compound finds applications in:

Medicinal Chemistry: : Potential as a pharmacophore in drug design.

Materials Science: : Use in the design of organic electronics.

Biological Studies: : As a probe in chemical biology due to its reactive functional groups.

Industrial Uses: : Intermediate in the synthesis of complex molecules.

Wirkmechanismus

The compound's mechanism varies with its application:

Drug Design: : It interacts with molecular targets like enzymes or receptors.

Materials Science: : Acts through its conductive or structural properties.

Biological Studies: : Covalently binds to specific biomolecules, allowing study of molecular interactions.

Vergleich Mit ähnlichen Verbindungen

Compared to other compounds with similar structures, (3-(4-fluorophenyl)azepan-1-yl)(3-(3-methoxyphenyl)-1-methyl-1H-pyrazol-5-yl)methanone:

Higher reactivity: : Due to the fluorophenyl and pyrazolyl groups.

Unique properties: : Resulting from the combined functional groups.

Similar Compounds

Benzodiazepines: : Similar due to the azepane ring but with different pharmacological properties.

Pyrazole derivatives: : Comparably reactive in biological systems.

There you go: a complete breakdown on the compound you asked for. Anything else on your mind?

Biologische Aktivität

The compound (3-(4-fluorophenyl)azepan-1-yl)(3-(3-methoxyphenyl)-1-methyl-1H-pyrazol-5-yl)methanone is a novel chemical entity that has garnered attention due to its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by recent research findings and comparative analyses with related compounds.

Chemical Structure and Properties

The compound features a distinctive structure characterized by an azepane ring and a pyrazole moiety, each contributing to its biological activity. The presence of the fluorine atom enhances its electronic properties, potentially affecting its binding affinity and metabolic stability.

Research indicates that the compound exerts its biological effects primarily through:

- Binding to Active Sites : The azepane component facilitates interaction with specific enzymes or receptors, inhibiting their normal functions.

- Pathway Modulation : By influencing various signaling pathways, the compound can alter cellular processes, leading to therapeutic outcomes such as anti-inflammatory or antimycobacterial effects.

Biological Activities

Recent studies have highlighted several key biological activities of this compound:

Antimycobacterial Activity

The compound has shown promising efficacy against Mycobacterium tuberculosis. In vitro studies demonstrated significant inhibition of bacterial growth, suggesting its potential as a lead candidate for tuberculosis treatment.

Anti-inflammatory Properties

The pyrazole moiety is known for its anti-inflammatory effects. Molecular docking studies have indicated that this compound may inhibit pro-inflammatory cytokines, thereby reducing inflammation in various models .

Antioxidant Effects

Computational analyses suggest that the compound possesses antioxidant properties. This activity is critical in mitigating oxidative stress-related damage in cells, which is relevant for various diseases including neurodegenerative disorders .

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structural Differences | Biological Activity |

|---|---|---|

| (3-(4-chlorophenyl)azepan-1-yl)(3-(3-methoxyphenyl)-1-methyl-1H-pyrazol-5-yl)methanone | Chlorine instead of fluorine | Altered binding affinity |

| (3-(4-methylphenyl)azepan-1-yl)(3-(3-methoxyphenyl)-1-methyl-1H-pyrazol-5-yl)methanone | Methyl group instead of fluorine | Affects steric hindrance |

| (3-(4-nitrophenyl)azepan-1-yl)(3-(3-methoxyphenyl)-1-methyl-1H-pyrazol-5-yl)methanone | Nitro group instead of fluorine | Different reactivity profile |

The fluorine substituent enhances electronic properties, which may lead to improved pharmacokinetic profiles compared to the chlorine or methyl analogs.

Case Studies and Research Findings

Several studies have explored the biological activity of related pyrazole derivatives:

- Antimicrobial Activity : A study revealed that pyrazolone derivatives exhibited significant antimicrobial activity against various strains, with minimum inhibitory concentrations (MIC) as low as 6.25 µg/mL against Staphylococcus aureus and Escherichia coli .

- In Vivo Studies : Animal models have shown that compounds similar to this compound can reduce spontaneous locomotion without causing ataxia, indicating potential for use in treating conditions like anxiety or depression .

Eigenschaften

IUPAC Name |

[3-(4-fluorophenyl)azepan-1-yl]-[5-(3-methoxyphenyl)-2-methylpyrazol-3-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H26FN3O2/c1-27-23(15-22(26-27)18-7-5-8-21(14-18)30-2)24(29)28-13-4-3-6-19(16-28)17-9-11-20(25)12-10-17/h5,7-12,14-15,19H,3-4,6,13,16H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRTPFWMHUCNYNQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=N1)C2=CC(=CC=C2)OC)C(=O)N3CCCCC(C3)C4=CC=C(C=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H26FN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

407.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.